
10-Undecyn-1-ol
Overview
Description
10-Undecyn-1-ol (CAS: 2774-84-7) is a terminal alkyne alcohol with the molecular formula C₁₁H₂₀O and a molecular weight of 168.28 g/mol . It is biosynthesized by Penicillium species, marking the first reported microbial production of this compound . Its applications span organic synthesis (e.g., esterification, Grignard reactions) , nanomaterial grafting , and antifungal activity .
Preparation Methods
Synthetic Routes and Reaction Conditions: 10-Undecyn-1-ol can be synthesized through several methods. One common approach involves the reaction of 10-undecynoic acid with reducing agents to yield the desired alcohol. Another method includes the esterification of pentanoic and stearic acids in the presence of lipase .
Industrial Production Methods: In industrial settings, this compound is often produced through the reaction of 11-bromo-undec-1-yne with carbon tetrabromide and triphenylphosphine. This method is favored due to its efficiency and high yield .
Chemical Reactions Analysis
Types of Reactions: 10-Undecyn-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The triple bond can be reduced to form alkenes or alkanes.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) is typical.
Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) are used for substitution reactions.
Major Products:
Oxidation: Produces aldehydes or carboxylic acids.
Reduction: Produces alkenes or alkanes.
Substitution: Produces various substituted derivatives depending on the reagent used.
Scientific Research Applications
Scientific Research Applications
1. Antifungal Activity
10-Undecyn-1-ol has been identified as a bioactive compound with notable antifungal properties. Studies have shown that it exhibits effective antifungal activity against various pathogens. For instance, research highlighted the improvement of its antifungal efficacy through inclusion complexation with cyclodextrin derivatives, enhancing its solubility and bioavailability for therapeutic applications .
2. Esterification Reactions
The compound is utilized in esterification processes, particularly in the synthesis of esters from fatty acids such as pentanoic and stearic acids. This reaction is typically catalyzed by lipases, which are enzymes that facilitate the formation of esters from alcohols and acids . This application is significant in the production of biodiesel and other bio-based chemicals.
3. Phytochemical Studies
In phytochemical evaluations, this compound has been isolated from various plant extracts, contributing to understanding the chemical composition of medicinal plants. For example, studies on Curtisia dentata have revealed the presence of this compound among others, emphasizing its role in traditional medicine and potential therapeutic uses .
Industrial Applications
1. Chemical Synthesis
This compound serves as an intermediate in the synthesis of various organic compounds. Its long carbon chain structure makes it valuable in producing surfactants, lubricants, and other industrial chemicals.
2. Flavor and Fragrance Industry
Due to its pleasant scent profile, this compound may find applications in the flavor and fragrance industry, although specific commercial uses are less documented compared to other alcohols.
Case Studies
Mechanism of Action
The antifungal activity of 10-Undecyn-1-ol is attributed to its ability to disrupt the cell membrane of fungi. The hydroxyl group interacts with the lipid bilayer, causing increased permeability and leakage of cellular contents, leading to cell death. This compound targets the cell membrane and disrupts its integrity, making it effective against various fungal species .
Comparison with Similar Compounds
Structural and Physicochemical Properties
Key Observations :
- Alkyne vs. Alkene : The triple bond in this compound enhances its reactivity in click chemistry and alkyne-specific coupling reactions compared to the alkene in 10-Undecen-1-ol .
- Boiling Point : this compound’s lower boiling point (110–111°C at 4 mmHg) reflects its volatility relative to geraniol (230°C) .
Antifungal Properties
- This compound : Demonstrates antifungal activity against plant pathogens, likely due to its alkyne moiety disrupting microbial membranes .
- 10-Undecen-1-ol : Shares antifungal properties but is produced by Ulocladium and other fungi, suggesting divergent biosynthetic pathways .
Chemotactic Effects
- This compound: Induces significant chemotaxis in Steinernema australe nematodes at 100 µg/mL (18.2% increase vs.
- Geraniol : Shows dose-dependent chemotaxis in S. australe (11.1–19.5% increase from 0.1–1000 µg/mL) .
- Limonene : Exhibits stronger chemotactic attraction (7.13% increase at 10 µg/mL) than this compound .
Functional Differences :
- The alkyne group in this compound enables covalent bonding in nanomaterial synthesis (e.g., TONC-Undecynoate ), whereas 10-Undecen-1-ol’s alkene is utilized in radical-mediated polymer functionalization .
- This compound’s role in click chemistry (e.g., protein-TAMRA conjugation ) is unmatched by its alkene counterpart.
Biological Activity
10-Undecyn-1-ol is a long-chain alkyne alcohol that has garnered attention for its diverse biological activities. This article synthesizes findings from various studies to elucidate the compound's pharmacological potential, particularly its antifungal properties, chemotactic effects on nematodes, and applications in agriculture and food preservation.
Chemical Structure and Properties
This compound has the molecular formula and features a terminal alkyne functional group. Its structure contributes to its unique biological activities, which are explored in the following sections.
Antifungal Activity
Numerous studies have reported the antifungal properties of this compound. For instance:
- Inclusion Complexation : A study demonstrated that the antifungal activity of this compound could be enhanced through inclusion complexation with cyclodextrin derivatives. This method improved its solubility and bioavailability, leading to increased efficacy against various fungal strains .
- Minimum Inhibitory Concentrations (MIC) : Research indicated that this compound exhibited significant antifungal activity with MIC values ranging between 50 µg/mL and 200 µg/mL against dermatophyte isolates, comparable to established antifungal agents .
Table 1: Antifungal Activity of this compound
Study Reference | Fungal Strain | MIC (µg/mL) | Notes |
---|---|---|---|
Neoh et al. (2008) | Various Fungi | 50 - 200 | Efficacy improved with cyclodextrin complexation |
Devi & Serfoji (2018) | Dermatophytes | 50 - 200 | Significant growth inhibition observed |
Chemotactic Effects
Recent research highlighted the chemotactic response of entomopathogenic nematodes (Steinernema australe) to this compound. In controlled assays, concentrations of 0.1 µg/mL elicited a significant attraction, demonstrating its potential role in biological pest control:
- Attraction Levels : The study found that treatment with this compound resulted in an increase of approximately 18.2% in the number of infective juveniles collected compared to controls .
Table 2: Chemotactic Response of Steinernema australe to this compound
Concentration (µg/mL) | Increase in Attractiveness (%) |
---|---|
0.1 | 18.2 |
100 | Not significantly different |
Applications in Agriculture
The biological activities of this compound extend into agricultural practices, particularly in pest management:
- Biocontrol Agent : The compound's ability to attract beneficial nematodes suggests its potential use as a biocontrol agent against soil-dwelling pests, thereby reducing reliance on chemical pesticides.
Q & A
Basic Research Questions
Q. How should researchers design experiments to synthesize and characterize 10-Undecyn-1-ol reproducibly?
- Methodological Answer : Synthesis protocols must include detailed descriptions of reagents, catalysts, and reaction conditions (e.g., temperature, solvent system, reaction time). Characterization should employ 1H/13C NMR , FT-IR , and mass spectrometry to confirm structure and purity. For reproducibility, report exact molar ratios, purification methods (e.g., column chromatography gradients), and yield calculations. Always cross-validate spectral data against literature or databases .
- Example Table :
Parameter | Value/Description | Validation Method |
---|---|---|
Reaction Temp | 80°C (±2°C) | Thermocouple calibration |
Solvent System | THF/H2O (4:1 v/v) | pH and polarity checks |
Yield | 72% (±3%) | Triplicate runs |
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods to avoid inhalation of vapors .
- Emergency Procedures : Immediate flushing with water for eye/skin exposure (15+ minutes) and medical consultation for persistent symptoms. Store in sealed containers away from ignition sources .
- Waste Disposal : Follow institutional guidelines for alkyne-containing organic waste to prevent environmental release .
Q. How can researchers validate the purity of this compound for use in downstream experiments?
- Methodological Answer : Combine analytical techniques :
- Chromatography : HPLC or GC-MS to assess purity (>95% threshold).
- Spectroscopy : NMR to detect residual solvents or byproducts.
- Physical Properties : Compare melting point/boiling point with literature values. Document deviations >2% as potential impurities .
Advanced Research Questions
Q. How should researchers resolve contradictions in reported catalytic efficiencies of this compound in alkyne-functionalized reactions?
- Methodological Answer :
- Systematic Comparison : Replicate studies under identical conditions (catalyst loading, solvent, temperature). Use statistical tools (e.g., ANOVA) to assess variability .
- Control Experiments : Test for catalyst deactivation, substrate specificity, or atmospheric interference (e.g., oxygen/moisture sensitivity).
- Data Reconciliation : Publish negative results and methodological details to clarify discrepancies .
Q. What strategies optimize the regioselectivity of this compound in click chemistry applications?
- Methodological Answer :
- Computational Modeling : Use DFT calculations to predict reactive sites and steric/electronic effects.
- Experimental Screening : Vary ligands, solvents, and copper(I) sources in CuAAC reactions.
- Kinetic Analysis : Monitor reaction progress via in-situ IR or LC-MS to identify intermediates .
- Example Workflow :
Screen 5 ligands (e.g., TBTA, BTTAA) at 0.1–1.0 mol%.
Compare reaction rates and byproduct formation.
Correlate with steric parameters (e.g., Tolman cone angles).
Q. How can researchers design robust control experiments to isolate the mechanistic role of this compound in photochemical studies?
- Methodological Answer :
- Negative Controls : Omit this compound to confirm its necessity in product formation.
- Isotopic Labeling : Use deuterated analogs to trace hydrogen transfer pathways.
- Quenching Experiments : Introduce radical scavengers (e.g., TEMPO) to test for radical intermediates .
Q. What analytical approaches best quantify trace degradation products of this compound under long-term storage?
- Methodological Answer :
- Accelerated Aging Studies : Expose samples to elevated temperatures/humidity and analyze degradation via LC-HRMS.
- Stability-Indicating Assays : Develop HPLC methods with baseline separation of parent compound and degradants.
- Kinetic Modeling : Apply Arrhenius equations to predict shelf-life under standard conditions .
Q. Methodological Best Practices
- Literature Review : Use academic databases (e.g., SciFinder, PubMed) with Boolean operators (AND/OR/NOT) to filter peer-reviewed studies. Avoid non-academic sources like Wikipedia .
- Data Presentation : Avoid duplicating tables/figures in text; instead, highlight trends (e.g., "Yield increased linearly with temperature [R² = 0.96]") .
- Ethical Reporting : Disclose study limitations (e.g., small sample sizes, instrumental detection limits) and propose follow-up experiments .
Properties
IUPAC Name |
undec-10-yn-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20O/c1-2-3-4-5-6-7-8-9-10-11-12/h1,12H,3-11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YUQZOUNRPZBQJK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCCCCCCCCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0062638 | |
Record name | 10-Undecyn-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0062638 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2774-84-7 | |
Record name | 10-Undecyn-1-ol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2774-84-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 10-Undecyn-1-ol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002774847 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 10-Undecyn-1-ol | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 10-Undecyn-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0062638 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 10-Undecyn-1-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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